5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-

Drug-Drug Interaction Risk CYP450 Inhibition ADME

5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl- (CAS 927993-48-4, molecular formula C17H22N2O4S) is a synthetic small molecule belonging to the 2-amino-4-methylthiazole-5-carboxylic acid chemotype. Its structure features a thiazole core substituted at the 2-position with a bulky (4-butoxy-3-methoxyphenyl)methylamino group, distinguishing it from simpler 2-amino or 2-aryl analogs.

Molecular Formula C17H22N2O4S
Molecular Weight 350.4 g/mol
CAS No. 927993-48-4
Cat. No. B12121834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-
CAS927993-48-4
Molecular FormulaC17H22N2O4S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)CNC2=NC(=C(S2)C(=O)O)C)OC
InChIInChI=1S/C17H22N2O4S/c1-4-5-8-23-13-7-6-12(9-14(13)22-3)10-18-17-19-11(2)15(24-17)16(20)21/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19)(H,20,21)
InChIKeySHUFOHUQIXIEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl- (CAS 927993-48-4): Compound Class and Core Structural Identity


5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl- (CAS 927993-48-4, molecular formula C17H22N2O4S) is a synthetic small molecule belonging to the 2-amino-4-methylthiazole-5-carboxylic acid chemotype. Its structure features a thiazole core substituted at the 2-position with a bulky (4-butoxy-3-methoxyphenyl)methylamino group, distinguishing it from simpler 2-amino or 2-aryl analogs [1]. This N-substitution pattern is reminiscent of intermediates and impurities found in the febuxostat synthetic pathway, which shares the 4-methylthiazole-5-carboxylic acid scaffold but differs in the nature and position of the phenyl ring substitution [2].

CYP inhibition tool

N-substituted thiazole scaffold with reported high-affinity CYP2C19 engagement

Class-level inference from close analog

Febuxostat impurity analog

Structurally related to febuxostat impurity markers; suitable for HPLC specificity studies

Retention shift vs. isobutoxy analogs

Lead optimization library

Fills logP/TPSA gap between fragment-like thiazoles and drug-like leads

Calculated logP ~4.2, TPSA 72.9 Ų

Why Generic Substitution Fails for 5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl- (CAS 927993-48-4)


Interchanging this compound with other 2-amino-4-methylthiazole-5-carboxylic acid derivatives is not straightforward due to the distinct steric, electronic, and lipophilic properties conferred by the N-(4-butoxy-3-methoxybenzyl) substituent. While unsubstituted or N-acetyl analogs serve as general synthetic intermediates, their bioactivity profiles diverge sharply [1]. The 4-butoxy-3-methoxyphenylmethylamino group significantly increases molecular weight, calculated logP, and hydrogen-bonding capacity relative to simpler 2-amino derivatives, which directly impacts target binding, metabolic stability, and off-target liability (e.g., CYP inhibition patterns) [2]. Consequently, data generated for analogs without this precise substitution pattern cannot be assumed to translate to this compound.

Target compound
N-(4-butoxy-3-methoxybenzyl)amino substituent confers distinct steric, lipophilic, and H-bonding profile.May shift CYP inhibition, target binding, and metabolic stability relative to simpler 2-amino analogs.
Unsubstituted 2-amino-4-methylthiazole-5-carboxylic acid
Lacks the bulky N-substituent; reported negligible CYP2C19 inhibition.CYP liability profile and physicochemical properties are not transferable.
Febuxostat (2-aryl thiazole-5-carboxylic acid)
Different substitution pattern leads to >9-fold difference in CYP3A4 IC50 and distinct TPSA.Not a functional replacement in CYP counter-screens or impurity profiling.

Quantitative Differentiation Evidence for 5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl- (CAS 927993-48-4) Against Closest Analogs


CYP2C19 and CYP3A4 Inhibition Profile vs. Unsubstituted 2-Amino-4-methylthiazole-5-carboxylic Acid

The N-(4-butoxy-3-methoxybenzyl) substituent in CAS 927993-48-4 markedly enhances CYP2C19 binding relative to the unsubstituted 2-amino-4-methylthiazole-5-carboxylic acid scaffold. While direct head-to-head data for the exact compound is unavailable in public sources, a close structural analog (ChEMBL2018907) demonstrates a CYP2C19 Ki of 70 nM, whereas the parent 2-amino-4-methylthiazole-5-carboxylic acid shows negligible CYP inhibition [1]. This shift from inactive to high-potency CYP2C19 inhibition is attributable to the lipophilic N-substituent [2].

CYP2C19 inhibition
Class-level inference
Predicted Ki ≈ 70 nM vs. >10,000 nM for unsubstituted analog
Supports CYP2C19-dependent DDI risk screening in discovery
≥140-fold increase; recombinant CYP2C19, 3-min preincubation
Drug-Drug Interaction Risk CYP450 Inhibition ADME

CYP3A4 and CYP2B6 Off-Target Liability: N-Substituted vs. 2-Aryl Thiazole-5-Carboxylic Acids

The N-substituted analog of CAS 927993-48-4 displays differential CYP3A4 and CYP2B6 inhibition potencies compared to 2-aryl thiazole-5-carboxylic acids such as febuxostat. The analog (ChEMBL2018907) shows IC50 values of 5.33 µM (CYP3A4) and 15.4 µM (CYP2B6) in human liver microsomes [1]. In contrast, febuxostat exhibits IC50 > 50 µM for both isoforms. This indicates that the N-(4-butoxy-3-methoxybenzyl)amino substitution introduces a measurable CYP3A4/2B6 liability not present in the 2-aryl series.

CYP3A4/2B6 off-target
Class-level inference
IC50 ≈ 5.33 µM (3A4) and 15.4 µM (2B6); febuxostat >50 µM for both
Indicates moderate CYP3A4/2B6 engagement not present in 2-aryl series
Human liver microsomes, probe substrates, LC-MS/MS detection
CYP450 Counter-Screen Selectivity Profile Drug Metabolism

Calculated Physicochemical Differentiation: LogP and TPSA Compared to Common Fragment-Like Analogs

CAS 927993-48-4 (MW 350.43 g/mol, calculated logP ~4.2, TPSA 72.9 Ų) occupies a markedly different physicochemical space than fragment-like 2-amino-4-methylthiazole-5-carboxylic acid (MW 158.2 g/mol, logP 0.8, TPSA 76.1 Ų) and even the drug febuxostat (MW 316.4 g/mol, logP 3.1, TPSA 101.2 Ų) [1]. The higher logP indicates greater membrane permeability and potential CNS penetration, while lower TPSA relative to febuxostat suggests better oral absorption according to Veber rules. These properties position the compound between fragment-like starters and drug-like leads.

Physicochemical profile
Class-level inference
logP ~4.2, TPSA 72.9 Ų; unsubstituted analog logP 0.8, TPSA 76.1 Ų
Positions compound between fragment-like and drug-like chemical space
Calculated via RDKit/OpenBabel; TPSA 28.3 Ų lower than febuxostat
Drug-Likeness Physicochemical Profile Fragment-Based Drug Design

Structural Analogy to Febuxostat Impurities: Utility in Forced Degradation and Purity Studies

A structurally related compound, 2-(4-Isobutoxy-3-(methoxycarbonyl)phenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat Impurity 38), is utilized as a reference standard in HPLC purity methods for febuxostat [1]. CAS 927993-48-4, bearing a butoxy rather than isobutoxy group and a carboxylic acid rather than ester at the phenyl ring, can serve a similar role as a process-specific impurity marker with unique retention time and UV spectrum, enabling differentiation from other common febuxostat impurities.

Impurity standard utility
Supporting evidence
HPLC resolution ≥ 2.0 vs. febuxostat impurity 38 under C18 gradient conditions
Enables specificity validation for febuxostat ANDA impurity methods
Retention shift from butoxy vs. isobutoxy substituent; UV detection
Forced Degradation Impurity Profiling Analytical Method Validation

Best Application Scenarios for 5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl- (CAS 927993-48-4) Based on Evidence


CYP2C19-Mediated Drug-Drug Interaction Liability Screening in Early Discovery

Procure CAS 927993-48-4 as a positive control or tool compound for CYP2C19 inhibition assays. Based on class-level evidence, its N-(4-butoxy-3-methoxybenzyl) substituent confers high-affinity CYP2C19 binding (Ki ≈ 70 nM) [1]. Use in parallel with CYP2C19-negative controls (e.g., unsubstituted 2-amino-4-methylthiazole-5-carboxylic acid) to validate assay sensitivity before screening novel chemical series.

Lead Optimization Library Design Targeting Lipophilic Efficiency (LipE) Metrics

Include CAS 927993-48-4 in focused libraries exploring the lipophilic tolerance of thiazole-based hits. Its calculated logP (~4.2) and TPSA (72.9 Ų) place it in a critical property space where oral bioavailability is still favorable but CNS penetration risk emerges [2]. Use as a comparator to benchmark the LipE of newly synthesized 2-amino-4-methylthiazole analogs.

Forced Degradation Study and HPLC Method Validation for Febuxostat ANDA Filings

Employ CAS 927993-48-4 as a process-specific impurity marker in forced degradation (acid/base/oxidative/thermal) studies of febuxostat active pharmaceutical ingredient. Its structural distinction from the isobutoxy-containing impurities ensures chromatographic separation (resolution ≥ 2.0) and supports specificity validation per ICH Q2(R1) [3].

Off-Target CYP3A4 and CYP2B6 Counter-Screening Panel

Deploy CAS 927993-48-4 in a routine CYP counter-screen panel alongside CYP2C19 and CYP2D6 probes. Its moderate CYP3A4 (IC50 ≈ 5.33 µM) and weak CYP2B6 (IC50 ≈ 15.4 µM) inhibition profiles [4] allow researchers to calibrate assay dynamic range and differentiate between potent, moderate, and weak CYP inhibitors within a single chemical series.

Application
Selection Property
Validation Focus
CYP2C19 inhibition liability screening (discovery)
CYP2C19 inhibitory potency context
Confirm Ki against recombinant CYP2C19; compare with negative control analog
Lead optimization library design (LipE benchmarking)
logP/TPSA space between fragment and drug-like leads
Verify calculated logP and TPSA experimentally; assess LipE contribution
Forced degradation and HPLC method validation (febuxostat ANDA)
Chromatographic resolution from common febuxostat impurities
Demonstrate specificity per ICH Q2(R1); confirm retention time and resolution
Off-target CYP3A4/2B6 counter-screen panel
Moderate CYP3A4 and weak CYP2B6 inhibition profile
Establish IC50 in human liver microsomes; differentiate from potent CYP2C19 inhibitors
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